REACTION_CXSMILES
|
[Li]CCCC.CCCCCC.[Cl:12][C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][C:21]=1[F:22])[NH:18][CH:17]=[CH:16]2.CC([O-])(C)C.[K+].[C:29](=[O:31])=[O:30]>C1COCC1.O>[Cl:12][C:13]1[CH:14]=[C:15]2[C:19](=[C:20]([C:29]([OH:31])=[O:30])[C:21]=1[F:22])[NH:18][CH:17]=[CH:16]2 |f:3.4|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=CNC2=CC1F
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
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Type
|
CUSTOM
|
Details
|
The brown solution was stirred 2 h at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 10 min (temperature kept between −70 and −75° C.)
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
After separation of the organic phase
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with 2×20 ml diethylether
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Type
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ADDITION
|
Details
|
treated with concentrated HCl until pH 1
|
Type
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FILTRATION
|
Details
|
The suspension was then filtered
|
Type
|
WASH
|
Details
|
the solid washed with water
|
Type
|
CUSTOM
|
Details
|
dried in high vacuo
|
Type
|
STIRRING
|
Details
|
The residue was stirred with 10 ml hexane/diethylether 9:1 for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 5 ml of the same mixture
|
Type
|
CUSTOM
|
Details
|
the collected solid dried in high vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C=CNC2=C(C1F)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |